molecular formula C25H22O5 B13391173 Inophyllum E

Inophyllum E

Cat. No.: B13391173
M. Wt: 402.4 g/mol
InChI Key: YRHQANFINIANSK-UHFFFAOYSA-N
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Description

Inophyllum E is a naturally occurring compound found in the seeds of the Calophyllum inophyllum tree, commonly known as the Indian laurel or Alexandrian laurel. This compound belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-HIV, anti-inflammatory, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inophyllum E can be synthesized through various chemical reactions involving the precursor molecules derived from the Calophyllum inophyllum seeds. The synthesis typically involves the extraction of bioactive compounds using solvents such as ethanol or methanol, followed by purification processes like chromatography .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Calophyllum inophyllum seeds. Conventional methods such as maceration, Soxhlet extraction, and percolation are commonly used. Advanced techniques like supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE) have also been explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Inophyllum E undergoes various chemical reactions, including:

    Oxidation: Involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Using agents such as sodium borohydride.

    Substitution: Typically involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, enhancing its biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Inophyllum E involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Inophyllum E is unique among coumarins due to its specific bioactive properties. Similar compounds include:

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione

InChI

InChI=1S/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3

InChI Key

YRHQANFINIANSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C(C1=O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Origin of Product

United States

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